4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide
Overview
Description
4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives.
Preparation Methods
The synthesis of 4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide typically involves the formation of the oxadiazole ring followed by the attachment of the ethoxyphenyl and methylphenyl groups. Common synthetic routes include cyclization reactions of appropriate precursors under specific conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its bioactive properties.
Industry: Used in the development of new materials and as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds to 4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide include other oxadiazole derivatives such as:
- 1,2,4-oxadiazole
- 1,3,4-oxadiazole
- 1,2,5-oxadiazole These compounds share the oxadiazole ring structure but differ in their substituents, leading to variations in their biological activities and applications. The unique combination of the ethoxyphenyl and methylphenyl groups in this compound contributes to its distinct properties and potential uses.
Properties
IUPAC Name |
4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-3-26-18-11-5-4-10-17(18)21-23-20(27-24-21)13-7-12-19(25)22-16-9-6-8-15(2)14-16/h4-6,8-11,14H,3,7,12-13H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHBXVKKHRNGNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)NC3=CC=CC(=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.